Product packaging for Succinimidyl 4-hydrazinobenzoate(Cat. No.:CAS No. 133081-23-9)

Succinimidyl 4-hydrazinobenzoate

Cat. No.: B236316
CAS No.: 133081-23-9
M. Wt: 249.22 g/mol
InChI Key: FSWGOICFRWDKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinimidyl 4-hydrazinobenzoate is a heterobifunctional crosslinking agent that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a hydrazine group . The NHS ester end of the molecule reacts efficiently with primary amines in proteins and other molecules to form stable amide bonds . The hydrazine functional group provides a unique handle for conjugation with aldehydes and ketones, forming stable hydrazone linkages. This makes the reagent particularly valuable for labeling glycoproteins or other carbonyl-containing molecules without the need for reduction steps. While specific biological data for this compound is not fully detailed in the search results, succinimide derivatives are well-known in scientific literature for their broad range of biological activities and applications in bioconjugation chemistry, serving as key intermediates in the synthesis of more complex bioactive molecules . This crosslinker is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to consult the safety data sheet and handle the product appropriately in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O4 B236316 Succinimidyl 4-hydrazinobenzoate CAS No. 133081-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-hydrazinylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c12-13-8-3-1-7(2-4-8)11(17)18-14-9(15)5-6-10(14)16/h1-4,13H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWGOICFRWDKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157941
Record name Succinimidyl 4-hydrazinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133081-23-9
Record name Succinimidyl 4-hydrazinobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133081239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimidyl 4-hydrazinobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Pivotal Role of Bifunctional Linkers

Bifunctional linkers are molecules that act as molecular bridges, connecting two other molecules through covalent bonds. bldpharm.com Their significance in chemical biology and materials science stems from their ability to create novel molecular architectures with tailored properties and functions. bohrium.comglowbase.comglowbase.com

In the realm of chemical biology , bifunctional linkers are instrumental in the synthesis of bioconjugates, where biomolecules like proteins, antibodies, or nucleic acids are linked to other molecules such as drugs, fluorescent dyes, or solid supports. bldpharm.comthermofisher.com These conjugates are essential tools for a wide range of applications, including:

Targeted Drug Delivery: Linking a potent drug to an antibody that specifically recognizes cancer cells creates an antibody-drug conjugate (ADC). This targeted approach minimizes side effects by delivering the cytotoxic agent directly to the tumor. mdpi.comyoutube.com

Diagnostic Imaging: Attaching a radioactive isotope or a fluorescent probe to a biomolecule allows for the visualization and tracking of biological processes in vitro and in vivo. acs.org

Protein-Protein Interaction Studies: Bifunctional linkers can be used to trap and identify interacting proteins within a cell, providing insights into complex cellular pathways. bohrium.com

In materials science , these linkers are employed to construct complex molecular networks and functional materials. glowbase.comglowbase.com By connecting different molecular building blocks, scientists can create materials with unique optical, electronic, or catalytic properties. This approach is crucial for the development of advanced materials for applications in electronics, catalysis, and sensor technology. glowbase.comglowbase.com

An Overview of Succinimidyl 4 Hydrazinobenzoate

Succinimidyl 4-hydrazinobenzoate, also known as S-4HB, is a heterobifunctional reagent, meaning it possesses two different reactive functional groups. nih.govinterchim.frmolbio.com This characteristic allows for a two-step conjugation process, providing greater control and specificity in linking molecules.

The two key functional groups in this compound are:

N-hydroxysuccinimide (NHS) ester: This group reacts specifically with primary amines (-NH2), which are abundant in proteins on the side chain of lysine (B10760008) residues. thermofisher.combiotium.com This reaction forms a stable amide bond.

Hydrazine (B178648) group (-NHNH2): This group can react with carbonyl compounds (aldehydes and ketones) to form a hydrazone linkage. interchim.frresearchgate.net This reaction is particularly useful as aldehydes can be introduced into biomolecules through specific chemical or enzymatic modifications. wikipedia.org

The structure of this compound allows for a sequential conjugation strategy. First, the NHS ester is reacted with a protein, attaching the linker to it. In the second step, the now-exposed hydrazine group can be reacted with a molecule containing an aldehyde or ketone, completing the crosslink. A protected form, Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]benzoate, is also used where the hydrazine group is temporarily blocked to prevent unwanted reactions and can be unmasked when needed. interchim.frmolbio.com

Properties of this compound Hydrochloride (SHBH)

Property Value
Molecular Formula C11H12ClN3O4
Calculated C 46.25%
Calculated H 4.23%
Calculated Cl 12.40%
Calculated N 14.71%
Found C 46.74%
Found H 4.38%
Found Cl 12.24%
Found N 14.26%

Data from analytical results reported in scientific literature. acs.org

Advanced Methodologies and Applications in Chemical Biology and Material Science Research

Strategies for Protein and Peptide Bioconjugation

Succinimidyl 4-hydrazinobenzoate (SHBH) was developed as a heterobifunctional linker to introduce hydrazine (B178648) groups onto proteins and peptides. nih.gov The primary strategy involves the reaction of the succinimidyl ester group of SHBH with the primary amino groups of lysine (B10760008) residues on the protein surface. This reaction results in a hydrazino-modified protein. nih.gov

A significant finding in the use of SHBH is the instability of the resulting protein conjugates. The phenylhydrazine (B124118) moiety introduced by SHBH renders the modified proteins unstable. nih.gov This limitation prompted the development of alternative reagents, such as succinimidyl 6-hydrazinonicotinate hydrochloride (SHNH), which forms more stable conjugates. nih.gov

Site-Specific Protein Labeling and Functionalization

While the succinimidyl ester of SHBH targets primary amines, which are abundant on the surface of most proteins, achieving site-specific labeling with this reagent is challenging. The reaction is generally not site-selective and will modify multiple lysine residues, potentially leading to heterogeneous products and loss of protein function. nih.gov

To achieve greater site-specificity in protein labeling, researchers often turn to alternative methods that offer more control over the conjugation site. These can include genetic engineering to introduce uniquely reactive amino acids or exploiting the specific reactivity of other functional groups present on the protein. Due to the instability of SHBH-modified proteins, its application in developing site-specific labeling methodologies has been limited, with the field favoring more stable and specific chemical tools. nih.gov

Conjugation of Antibodies for Research Purposes (e.g., as imaging probes or research reagents)

One of the intended applications for SHBH was the conjugation of antibodies for use as research reagents and imaging probes. nih.gov The concept involved modifying an antibody with SHBH to introduce a hydrazine group. This modified antibody could then be linked to a molecule of interest, such as a radioactive isotope for imaging. For instance, technetium-99m (99mTc), a gamma-emitting nuclide, can be chelated and then conjugated to hydrazino-modified antibodies to create radiolabeled imaging agents for detecting focal sites of infection. nih.gov

However, the instability of proteins modified with SHBH proved to be a significant drawback for these applications. nih.gov The development of more stable linkers, like SHNH (also known as HYNIC), which is a hydrazinopyridine analogue, provided a solution to this problem. Conjugates derived from SHNH are stable and have been successfully used to create 99mTc-radiolabeled polyclonal IgG conjugates for imaging purposes. nih.gov Therefore, while SHBH was an early consideration for this purpose, its practical use has been largely superseded by more reliable reagents.

Table 1: Comparison of SHBH and SHNH for Antibody Conjugation

FeatureThis compound (SHBH)Succinimidyl 6-hydrazinonicotinate (SHNH)
Reactive Groups Succinimidyl ester, PhenylhydrazineSuccinimidyl ester, Hydrazinopyridine
Protein Conjugate Stability UnstableStable
Application in 99mTc Labeling Limited due to instabilitySuccessful for stable radiolabeling

Development of Protein Cross-linking Techniques in Research

This compound is classified as a heterobifunctional cross-linking reagent. nih.gov Cross-linkers are molecules with two or more reactive ends that can chemically join two or more molecules. thermofisher.com In the case of SHBH, the succinimidyl ester can react with a primary amine on one protein, and the hydrazine group can subsequently react with an aldehyde or ketone on another molecule, which could be another protein. nih.gov

The development of protein cross-linking techniques is crucial for studying protein-protein interactions, protein structure, and creating protein conjugates with novel functions. However, the instability of the phenylhydrazine linkage formed by SHBH has limited its use in the development of robust and widely applicable cross-linking methodologies. nih.gov More stable cross-linkers are generally preferred to ensure the integrity of the cross-linked complex for downstream analysis. nih.gov

Nucleic Acid Modification and Labeling for Molecular Probes

There is limited specific information available in the reviewed scientific literature on the direct application of this compound (SHBH) for the modification and labeling of nucleic acids to create molecular probes. The primary reactivity of the succinimidyl ester of SHBH is with primary amines. While some modified nucleic acids can be synthesized to contain primary amines, the instability of the resulting phenylhydrazine moiety from SHBH conjugation would likely pose similar challenges as seen with protein modification. nih.gov

The field of nucleic acid labeling for molecular probes has largely focused on other, more stable and efficient chemistries. These include the use of amine-reactive dyes with stable linkers, enzymatic incorporation of labeled nucleotides, and click chemistry. thermofisher.comthermofisher.com Given the known instability issues with SHBH, it is not a preferred reagent for these applications.

Carbohydrate and Glycoconjugate Functionalization

Detailed research findings on the specific use of this compound (SHBH) for carbohydrate and glycoconjugate functionalization are scarce. The functionalization of carbohydrates typically requires specific chemical strategies to address the hydroxyl groups that are the primary functional groups on most sugar molecules. While it is possible to introduce amine groups onto carbohydrates to allow reaction with succinimidyl esters like that in SHBH, the inherent instability of the SHBH-derived conjugate remains a significant hurdle. nih.gov

Modern methods for carbohydrate functionalization often employ different chemical approaches that offer greater stability and efficiency. These can include methods for the direct functionalization of hydroxyl groups or the introduction of other reactive handles for subsequent conjugation. d-nb.infochemrxiv.org The limitations of SHBH have likely precluded its widespread adoption in this area of research.

Integration into Biomaterial and Surface Functionalization

The application of this compound (SHBH) for the integration into biomaterials and for surface functionalization is not well-documented in the available research literature. Surface functionalization of biomaterials is a critical step in improving their biocompatibility and directing cellular responses. mdpi.comfrontiersin.org This often involves covalently attaching biomolecules, such as proteins or peptides, to the material surface.

While the succinimidyl ester of SHBH could theoretically be used to react with amine-functionalized surfaces, the subsequent introduction of a phenylhydrazine group would likely lead to an unstable linkage, which is undesirable for creating stable, long-lasting biomaterial surfaces. nih.gov More robust and reliable cross-linking chemistries are typically employed for these applications to ensure the stability and functionality of the modified biomaterial over time. nih.gov

Surface Chemistry for Biosensor Development (research tools)

The development of highly sensitive and specific biosensors often relies on the effective immobilization of biorecognition molecules, such as antibodies or enzymes, onto a transducer surface. frontiersin.orgresearchgate.net The surface chemistry plays a pivotal role in ensuring that these biomolecules are attached in a stable and functionally active manner. sci-hub.se Heterobifunctional crosslinkers like this compound (SHBH) have been explored for this purpose. The NHS ester end of SHBH reacts with primary amines on a modified sensor surface, while the hydrazine group can then form a stable hydrazone bond with an aldehyde group, which can be introduced into the biorecognition molecule.

However, research has indicated that proteins modified with SHBH can exhibit instability due to the phenylhydrazine moiety. nih.gov This instability can be a significant drawback in the development of robust biosensors that require long-term stability. nih.gov As a result, more stable analogues have been developed and are often preferred for applications requiring high stability. nih.gov

The general principle of using such crosslinkers involves a multi-step process. First, the sensor surface is functionalized to introduce amine groups. Then, the NHS ester of SHBH reacts with these surface amines. Finally, the aldehyde-modified biorecognition molecule is introduced and covalently linked to the surface via the hydrazine group of the immobilized SHBH. This covalent attachment strategy aims to create a durable and oriented immobilization of the biomolecule, which is crucial for the performance of the biosensor. nih.gov

FeatureDescriptionRelevance to Biosensors
HeterobifunctionalityPossesses two different reactive groups (NHS ester and hydrazine).Allows for controlled, stepwise immobilization of biomolecules onto a surface.
Amine ReactivityThe NHS ester reacts with primary amines.Enables attachment to amine-functionalized sensor surfaces.
Carbonyl ReactivityThe hydrazine group reacts with aldehydes to form hydrazones.Allows for the specific attachment of aldehyde-modified biorecognition molecules.
Stability of ConjugateSHBH-protein conjugates have shown instability. nih.govThis is a critical limitation for the development of long-lasting and reliable biosensors. nih.gov

Hydrogel Functionalization for Research Scaffolds

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used as scaffolds in tissue engineering and as delivery systems for therapeutic agents. mdpi.comnih.gov Their properties can be tailored by functionalizing them with bioactive molecules to mimic the natural extracellular matrix and to control cellular behavior. frontiersin.org The functionalization of hydrogels often involves the use of crosslinking agents to covalently attach these bioactive molecules to the hydrogel matrix. researchgate.net

While there is a lack of direct literature demonstrating the use of this compound (SHBH) for hydrogel functionalization, its chemical properties suggest a potential application in this area. For instance, a hydrogel with available amine groups could be reacted with the NHS ester of SHBH. Subsequently, a biomolecule containing an aldehyde group could be immobilized onto the hydrogel via the formation of a hydrazone bond with the SHBH hydrazine moiety.

Research has shown that the incorporation of proteins, such as Sex Hormone-Binding Globulin (SHBG), into hydrogels can be used to modulate the bioavailability of other molecules, like estradiol. nih.gov In such applications, a crosslinker like SHBH could theoretically be employed to covalently attach the protein to the hydrogel network, thereby preventing its leakage from the scaffold and ensuring its long-term effect. However, the previously mentioned instability of SHBH-protein conjugates would need to be considered and potentially addressed for successful application in long-term cell culture or in vivo studies. nih.govnih.gov

Hydrogel Functionalization StepPotential Role of SHBHConsiderations
Hydrogel ActivationThe hydrogel matrix needs to possess or be modified to have primary amine groups.The density of amine groups can influence the amount of SHBH that can be attached.
Crosslinker AttachmentThe NHS ester of SHBH would react with the amine groups on the hydrogel.Reaction conditions (pH, temperature) need to be optimized for efficient coupling.
Biomolecule ImmobilizationAn aldehyde-containing biomolecule would be introduced to form a hydrazone bond with the immobilized SHBH.The stability of the resulting hydrazone bond and the overall conjugate is crucial for the scaffold's function. nih.gov

Application in Advanced Analytical Techniques

This compound and its derivatives have been instrumental in the advancement of several analytical techniques, particularly in the fields of proteomics and radiochemical analysis.

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample, often comparing different states of a biological system. nih.govnih.gov Chemical labeling is a common strategy where stable isotopes are introduced into peptides, allowing for their differentiation and quantification by mass spectrometry. nih.govwashington.edu Reagents used for chemical labeling typically have a reactive group that targets a specific functional group on the peptides, such as primary amines, and a reporter group that contains the isotopic label. metwarebio.com

While specific studies detailing the use of SHBH as a labeling reagent in quantitative proteomics are not prominent in the literature, its structure aligns with the principles of chemical labeling reagents. The NHS ester of SHBH can react with the N-terminus and the side chain of lysine residues in peptides. If an isotopically labeled version of SHBH were synthesized, it could potentially be used for relative quantification. For example, a "light" version (containing ¹²C and ¹⁴N) and a "heavy" version (containing ¹³C and ¹⁵N) could be used to label two different peptide samples. After labeling, the samples would be mixed and analyzed by mass spectrometry. The mass difference between the light and heavy labeled peptides would allow for their relative quantification.

The bifunctional nature of SHBH could also, in theory, be exploited for more complex proteomic workflows, such as enrichment of specific types of peptides, although this has not been extensively reported. The stability of the resulting labeled peptides would be a critical factor for accurate quantification. nih.gov

Labeling StrategyDescriptionPotential Application of SHBH
Chemical LabelingIntroduction of stable isotopes onto peptides via chemical reactions. nih.govAn isotopically labeled version of SHBH could be used to label primary amines on peptides for relative quantification.
Isobaric LabelingTags with the same total mass but different reporter ion masses are used for multiplexed quantification. bioanalysis-zone.comThe SHBH scaffold is not designed as an isobaric tag.
Affinity TaggingA tag with affinity for a specific resin is used to enrich a subset of peptides.The hydrazine group could potentially be used for specific capture, but this is not a common application.

A significant application of SHBH analogues is in the field of radiochemistry for the development of imaging probes.

Technetium-99m: Technetium-99m (⁹⁹ᵐTc) is a widely used radionuclide in diagnostic imaging. For labeling proteins with ⁹⁹ᵐTc, bifunctional chelators are often employed. nih.gov Initial research explored the use of SHBH as a linker to attach a chelating agent to proteins. nih.gov However, it was discovered that the phenylhydrazine moiety of SHBH led to unstable protein conjugates. nih.gov This instability prompted the development of a more stable analogue, succinimidyl 6-hydrazinonicotinate (SHNH or HYNIC). nih.gov The conjugates derived from SHNH are stable, and Tc(V) oxo precursors readily bind to these modified proteins to yield the desired ⁹⁹ᵐTc-radiolabeled protein. nih.govacs.org

Fluorine-18: For positron emission tomography (PET), Fluorine-18 (¹⁸F) is a commonly used radionuclide. A derivative of SHBH, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), is a well-established agent for labeling proteins and peptides with ¹⁸F. nih.gov The synthesis of [¹⁸F]SFB has been automated, allowing for the production of high specific activity radiolabeling agents. nih.gov This reagent is then conjugated to the protein of interest, for example, to label a vasoactive transmitter like urotensin-II for PET imaging of its receptor. nih.gov

RadionuclideSHBH Analogue/DerivativeApplication and FindingsReference
Technetium-99m (⁹⁹ᵐTc)This compound (SHBH)Investigated as a linker for protein labeling, but resulted in unstable conjugates. nih.gov
Technetium-99m (⁹⁹ᵐTc)Succinimidyl 6-hydrazinonicotinate (SHNH)Developed as a stable alternative to SHBH for ⁹⁹ᵐTc labeling of proteins. nih.gov
Fluorine-18 (¹⁸F)N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)A widely used prosthetic group for the ¹⁸F-labeling of peptides and proteins for PET imaging. nih.gov

Fluorescent probes are indispensable tools in biological research for visualizing and quantifying biomolecules and cellular processes. nih.govsrce.hr The design of these probes often involves a fluorophore and a reactive group for conjugation to a target molecule.

The heterobifunctional nature of SHBH makes it a candidate for the synthesis of fluorescent probes. The NHS ester can be reacted with an amine-containing fluorophore, and the resulting hydrazine-functionalized fluorophore can then be used to label aldehyde- or ketone-containing biomolecules.

However, as with other applications, the instability of the phenylhydrazine group in SHBH-modified proteins presents a significant challenge. nih.gov This instability can lead to a loss of the fluorescent signal or the generation of artifacts, which is detrimental to the reliability of the research findings. Consequently, for applications requiring stable fluorescent labeling of proteins, more robust chemistries are generally favored. The development of probes based on more stable linkers, such as the hydrazinopyridine moiety found in SHNH, has been a more successful strategy. researchgate.net

Probe ComponentRole of SHBH or its AnalogueKey Consideration
FluorophoreThe molecule that emits light.SHBH can be attached to a fluorophore to make it reactive towards carbonyls.
LinkerConnects the fluorophore to the target biomolecule.The instability of the phenylhydrazine in SHBH is a major drawback. nih.gov
Reactive GroupThe part of the probe that forms a covalent bond with the target.The hydrazine group of SHBH reacts with aldehydes and ketones.
Stable AnalogueSuccinimidyl 6-hydrazinonicotinate (SHNH) provides a more stable linkage. nih.govPreferred for applications requiring long-term stability of the fluorescently labeled biomolecule.

Contributions to Polymer Chemistry and Macromolecular Science Research

The field of polymer chemistry and macromolecular science focuses on the synthesis, characterization, and application of polymers. researchgate.net Surface modification of polymers is a key area of research to impart desired properties such as biocompatibility, wettability, or specific reactivity. nih.govnih.govresearchgate.net

While direct reports on the use of this compound (SHBH) in mainstream polymer synthesis are scarce, its chemical functionalities suggest potential applications in polymer surface modification. For instance, a polymer substrate with inherent or introduced primary amine groups on its surface could be functionalized with SHBH. This would introduce hydrazine groups onto the polymer surface, which could then be used to immobilize other molecules, such as peptides, carbohydrates, or other polymers containing aldehyde or ketone functionalities. This approach could be used to create functional polymer surfaces for a variety of applications, including biomaterials and sensors.

The use of bifunctional crosslinkers is a common strategy in polymer science to create hydrogels or to modify polymer surfaces. nih.gov Given the reactivity of its two functional groups, SHBH falls into the category of reagents that could be employed for such purposes. However, the practical application of SHBH in this field would depend on the specific requirements of the polymer system and the stability of the resulting linkages under the intended application conditions.

Computational and Theoretical Investigations into the Chemistry of this compound

The bioconjugation reagent this compound (S-HyNic) is a cornerstone in the field of protein modification and labeling, primarily due to its ability to form stable hydrazone bonds with aldehydes. While its practical applications are well-documented, a deeper understanding of its chemical behavior through computational and theoretical lenses offers valuable insights into reaction mechanisms, reactivity, and the rational design of bioconjugation strategies. This article delves into the computational investigations of S-HyNic chemistry, focusing on molecular modeling of reaction pathways, quantum chemical calculations of its electronic properties, and predictive studies of its conjugation efficiency.

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Succinimidyl 4-Hydrazinobenzoate Derivatives

The primary driver for designing new derivatives of this compound has been the inherent instability of the conjugates it forms. The phenylhydrazine (B124118) moiety introduced by SHBH onto proteins renders the resulting bioconjugates unstable. researchgate.netacs.orgresearchgate.netnih.govresearchgate.net This instability presented a significant challenge, particularly in applications requiring long-term stability, such as in vivo imaging or therapeutics.

To overcome this critical issue, researchers successfully synthesized a pyridine-based analogue, Succinimidyl 6-hydrazinonicotinate hydrochloride (SHNH) , also widely known as HYNIC . researchgate.netacs.orgresearchgate.netnih.govresearchgate.net By replacing the phenyl ring of SHBH with a pyridine (B92270) ring, the resulting hydrazinopyridine-modified proteins exhibit markedly enhanced stability. researchgate.netacs.orgresearchgate.netnih.govresearchgate.net This improved stability has made HYNIC a cornerstone reagent, especially in the field of radiopharmaceuticals, where it is used to chelate the imaging isotope Technetium-99m (99mTc) to targeting biomolecules like antibodies and peptides. researchgate.netnih.govnih.govmtarget.com

Further research has focused on creating derivatives that not only offer stability but also provide protected reactive groups to prevent unwanted side reactions. For instance, Succinimidyl 6-hydrazinonicotinate acetone (B3395972) hydrazone (SANH) is a version of HYNIC where the hydrazine (B178648) group is temporarily protected as a hydrazone. mtarget.comtrilinkbiotech.com This protection prevents the reactive hydrazine from interacting with aldehydes or ketones that might be present as impurities during manufacturing or storage. nih.gov The protecting group can be removed under mild acidic or neutral conditions, liberating the hydrazine for its intended conjugation reaction. mtarget.com This strategy enhances the shelf-life and reliability of bioconjugation kits. nih.gov

The table below summarizes the key differences between the parent compound and its principal next-generation derivative.

FeatureThis compound (SHBH)Succinimidyl 6-hydrazinonicotinate (SHNH/HYNIC)
Reactive Moiety PhenylhydrazineHydrazinopyridine
Conjugate Stability Unstable researchgate.netacs.orgnih.govresearchgate.netStable researchgate.netacs.orgnih.govresearchgate.net
Primary Application Initial studies in protein modificationRadiopharmaceutical labeling (e.g., with 99mTc), stable bioconjugation nih.govnih.govmtarget.com
Key Advantage Established the hydrazino-modification conceptOvercame the stability issue of SHBH, enabling broader applications nih.gov

Integration with Bioorthogonal Click Chemistry Methodologies

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. researchgate.net "Click chemistry" is a subset of these reactions known for high yields, selectivity, and simple reaction conditions. The hydrazine and aminooxy functionalities, introduced by linkers like HYNIC, are key players in this arena, primarily through the formation of hydrazones and oximes.

The most direct application of HYNIC in bioorthogonal chemistry is its reaction with an aldehyde or ketone to form a stable hydrazone bond. researchgate.netmtarget.com This reaction is highly chemoselective. A biomolecule modified with HYNIC can be specifically conjugated to another molecule or surface bearing an aldehyde group, introduced via a complementary linker like Succinimidyl 4-formylbenzoate (B8722198) (SFB) . trilinkbiotech.comtrilinkbiotech.com This "hydrazine-aldehyde" ligation is robust and forms a covalent bond that is stable across a wide pH range (pH 2.0-10.0) and at elevated temperatures. trilinkbiotech.comtrilinkbiotech.com The reaction can be significantly accelerated by using aniline (B41778) as a nucleophilic catalyst, which is particularly effective for conjugating large biomolecules like antibodies. trilinkbiotech.comnih.gov

The versatility of the hydrazone linkage allows for its use in more complex, multi-step "click" strategies. These reactions are prized for their efficiency and specificity, forming the basis for advanced applications in diagnostics and drug delivery.

Bioorthogonal Reaction PairDescriptionKey Features
Hydrazine + Aldehyde/Ketone Forms a stable hydrazone bond. This is the foundational reaction for linkers like HYNIC. trilinkbiotech.comHighly specific; reaction is catalyzed by aniline; forms a chromophoric bond useful for quantification. trilinkbiotech.comnih.gov
Aminooxy + Aldehyde/Ketone Forms an oxime bond, which is generally more stable than a hydrazone bond. researchgate.netHigh stability; orthogonal to many other click reactions.
Azide + Alkyne (CuAAC/SPAAC) Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition forms a stable triazole ring.Extremely high efficiency and specificity; widely used in diverse bioconjugation applications. pnas.org
Tetrazine + Trans-cyclooctene (TCO) An inverse-electron-demand Diels-Alder (IEDDA) reaction that is exceptionally fast.Extremely rapid kinetics, ideal for in vivo applications like pre-targeted imaging.

Development of High-Throughput and Microfluidic Conjugation Platforms

The need to accelerate the discovery and optimization of bioconjugates has driven the development of high-throughput screening (HTS) and microfluidic platforms. nih.govacs.org These technologies allow for the rapid, parallel synthesis and analysis of many different conjugates, using minimal amounts of valuable reagents. pnas.orgnih.gov

The chemistries enabled by SHBH derivatives are well-suited for these platforms. For example, hydrazone ligation can be readily adapted to microfluidic systems. nih.govresearchgate.netresearchgate.netdntb.gov.ua In such a setup, a microfluidic chip can be designed with channels to introduce a HYNIC-modified protein and various aldehyde-containing molecules under different conditions (e.g., varying pH, catalyst concentration). nih.gov The small volumes and precise fluid control inherent to microfluidics allow for rapid mixing and reaction, while integrated sensors can provide real-time analysis of conjugation efficiency. nih.gov This approach dramatically reduces the time and resources required to identify optimal conjugation conditions or to screen libraries of potential binding partners. acs.orgnih.gov

Advantage of PlatformApplication to Hydrazone-Based Conjugation
High Throughput Enables parallel screening of multiple linker-payload combinations or conjugation conditions to quickly identify optimal candidates. acs.orgnih.gov
Reduced Reagent Consumption Microfluidic systems operate on the nanoliter to picoliter scale, conserving precious antibodies, proteins, or other biomolecules. pnas.org
Precise Reaction Control Allows for fine-tuning of parameters like reactant concentrations, temperature, and reaction time to optimize conjugate yield and purity. nih.gov
Rapid Analysis Integration with analytical techniques like mass spectrometry or optical sensors allows for immediate characterization of the reaction products. nih.govacs.org
Automation Reduces manual labor and improves the reproducibility of conjugation reactions. nih.gov

Addressing Challenges in Complex Bioconjugate Synthesis for Research Applications

Despite significant advances, the synthesis of complex bioconjugates remains a formidable challenge. One of the most critical hurdles is achieving site-specific modification. nih.govescholarship.orgrsc.org Traditional methods that target common amino acids like lysine (B10760008) can result in a heterogeneous mixture of products, where the linker is attached at various positions. nih.gov This heterogeneity can lead to loss of biological activity and complicates characterization.

The development of heterobifunctional linkers like SHBH and its successors was a major step toward addressing this. By reacting an NHS ester with primary amines (like those on lysine residues), a new, unique reactive handle (the hydrazine) is introduced for a second, more controlled conjugation step. However, the initial reaction still relies on available lysines. The key challenges and emerging solutions in this area include:

Instability of the Linker-Protein Bond: As discussed, the primary challenge with the original SHBH was the instability of the phenylhydrazine conjugate. nih.govresearchgate.net The synthesis of the pyridine-based HYNIC was a direct and effective solution, creating stable and reliable conjugates suitable for a wide range of applications. researchgate.netacs.orgresearchgate.net

Achieving True Site-Specificity: While heterobifunctional linkers improve control, achieving modification at a single, predetermined site on a protein is the ultimate goal. escholarship.orgrsc.org This often requires protein engineering to introduce a unique reactive handle, such as an unnatural amino acid or a specific cysteine residue, at the desired location. nih.govnih.gov The linker's chemistry must then be compatible with this unique site.

Reaction Efficiency and Stoichiometry: Ensuring that the conjugation reaction goes to completion without requiring a large excess of one reactant is crucial, especially when working with expensive biomolecules. rsc.org The use of catalysts, such as aniline for hydrazone ligation, and optimizing reaction conditions (pH, buffer) are key strategies to improve efficiency. trilinkbiotech.comnih.gov

Characterization of Complex Conjugates: The more complex the bioconjugate, the more challenging its characterization becomes. High-throughput mass spectrometry platforms are becoming essential tools for analyzing libraries of conjugates to confirm their identity, purity, and the precise site of modification. acs.org

Q & A

Q. Advanced Research Focus

  • Fluorophore Selection : Pair SHB with photostable dyes (e.g., Alexa Fluor 647) via hydrazone ligation. Validate brightness and photobleaching rates using single-molecule imaging .
  • Linker Rigidity : Incorporate short, rigid spacers (e.g., triazole rings via click chemistry) to reduce fluorophore mobility and improve localization precision .
  • Control Experiments : Compare SHB-conjugated probes with NHS-ester variants to quantify labeling specificity using FRET efficiency assays .

What computational methods predict SHB’s reactivity with non-canonical biomolecular targets?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Model SHB’s electronic structure to predict nucleophilic attack sites. Compare activation energies for reactions with amines vs. thiols .
  • Molecular Dynamics (MD) : Simulate SHB’s binding kinetics to protein surfaces (e.g., lysine-rich vs. hydrophobic regions) to guide experimental design .
  • Machine Learning : Train models on existing bioconjugation datasets to forecast optimal reaction conditions for novel targets .

How do storage conditions impact SHB’s shelf life, and what protocols ensure long-term stability?

Q. Basic Research Focus

  • Temperature : Store lyophilized SHB at –20°C in desiccated vials. Avoid repeated freeze-thaw cycles.
  • Solubility : Dissolve in anhydrous DMSO or DMF immediately before use to prevent hydrolysis.
  • Quality Control : Perform monthly FT-IR checks to detect ester bond degradation (peak shifts at 1740–1780 cm⁻¹) .

What are the ethical and safety considerations when handling SHB in biomedical research?

Q. Basic Research Focus

  • Toxicity Screening : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safe working concentrations .
  • Waste Disposal : Neutralize SHB with 1 M NaOH before disposal to hydrolyze reactive esters .
  • Regulatory Compliance : Follow NIH/WHO guidelines for hydrazine derivatives, including fume hood use and PPE (gloves, lab coats) .

How can SHB be applied in novel drug delivery systems, and what pharmacokinetic challenges exist?

Q. Advanced Research Focus

  • Targeted Delivery : Conjugate SHB to antibody-drug conjugates (ADCs) via hydrazone linkers for pH-sensitive payload release in tumor microenvironments .
  • PK/PD Modeling : Use compartmental models to predict clearance rates and optimize dosing intervals.
  • Challenges : Address hydrazone instability by co-administering esterase inhibitors (e.g., bis(p-nitrophenyl) phosphate) in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.